molecular formula C10H19O5P B1336146 Triethyl 4-phosphonocrotonate CAS No. 42516-28-9

Triethyl 4-phosphonocrotonate

Cat. No.: B1336146
CAS No.: 42516-28-9
M. Wt: 250.23 g/mol
InChI Key: LXLODBXSCRTXFG-BQYQJAHWSA-N
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Mechanism of Action

Target of Action

Triethyl 4-phosphonocrotonate is a chemical compound that has been used as a reactant in several biochemical reactions . Its primary targets include the HIV-1 reverse transcriptase , a key enzyme in the replication of the HIV-1 virus , and the GPR40 receptor , a G-protein coupled receptor that plays a role in the regulation of insulin secretion .

Mode of Action

This compound interacts with its targets by serving as a reactant in various biochemical reactions. For instance, it acts as a leaving group for DNA polymerization by HIV-1 reverse transcriptase . This means that it is involved in the process of DNA synthesis, which is crucial for the replication of the HIV-1 virus. In the case of the GPR40 receptor, this compound is used in the synthesis of orally bioavailable GPR40 agonists , which can stimulate the receptor and enhance insulin secretion.

Biochemical Pathways

The compound affects several biochemical pathways. It is used in the synthesis of fluoroketone inhibitors of group VIA calcium-independent phospholipase A2 , an enzyme involved in the metabolism of phospholipids. It is also used in the preparation of mGlu4R agonists , which can modulate the activity of the metabotropic glutamate receptor 4 (mGlu4), a protein involved in the modulation of synaptic transmission in the central nervous system.

Pharmacokinetics

Its use in the synthesis of orally bioavailable gpr40 agonists suggests that compounds derived from it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biochemical reactions it is involved in. For example, in the case of HIV-1 reverse transcriptase, its use can lead to the synthesis of new DNA strands, facilitating the replication of the HIV-1 virus . When used in the synthesis of GPR40 agonists, it can enhance insulin secretion, potentially improving glycemic control .

Biochemical Analysis

Biochemical Properties

Triethyl 4-phosphonocrotonate plays a significant role in biochemical reactionsIt is used in the synthesis of fluoroketone inhibitors of group VIA calcium-independent phospholipase A2 .

Cellular Effects

It is known to be involved in the synthesis of orally bioavailable GPR40 agonists , which suggests it may influence cell signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a reactant in various biochemical reactions. It is used in the stereoselective preparation of C1-C19 fragment of macrolide antibiotic aplyronine A using diastereoselective Nozaki-Hiyama-Kishi coupling reactions .

Metabolic Pathways

It is known to be used in the preparation of mGlu4R agonists , suggesting it may interact with enzymes or cofactors in these pathways.

Biological Activity

Triethyl 4-phosphonocrotonate (TEPC) is an organophosphorus compound that exhibits significant biological activity, particularly in medicinal chemistry and biochemistry. Its structure, characterized by a phosphonate group, imparts notable reactivity and potential therapeutic applications. This article explores the biological activity of TEPC, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C₁₀H₁₉O₅P
  • Molecular Weight: 250.23 g/mol
  • CAS Number: 10236-14-3

Synthesis:
TEPC is typically synthesized through the reaction of crotonic acid derivatives with phosphorus-containing reagents. This synthetic route allows for efficient production with good yields, making it accessible for research purposes .

TEPC's biological activity primarily stems from its role as a reactant in various biochemical processes:

  • HIV-1 Reverse Transcriptase Inhibition: TEPC acts as a leaving group in the synthesis of iminodipropionic acid, facilitating DNA polymerization by HIV-1 reverse transcriptase. This interaction is crucial for developing antiviral agents targeting retroviruses .
  • GPR40 Agonist Synthesis: The compound is involved in synthesizing orally bioavailable GPR40 agonists, which play a role in insulin secretion regulation .
  • Inhibition of Phospholipase A2: TEPC is utilized in synthesizing fluoroketone inhibitors targeting group VIA calcium-independent phospholipase A2. This inhibition is significant in various pathological conditions, including inflammation and cancer .

Biological Activity and Pharmacological Implications

TEPC has demonstrated several biological activities that underline its potential therapeutic applications:

  • Antiviral Activity: Research indicates that TEPC can inhibit HIV-1 reverse transcriptase effectively, making it a candidate for antiviral drug development .
  • Cytotoxic Properties: Studies have shown that TEPC exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential use in cancer therapy .

Case Study 1: HIV-1 Reverse Transcriptase Inhibition

A study highlighted the effectiveness of TEPC as a leaving group in nucleic acid structures during DNA polymerization by HIV-1 reverse transcriptase. The results indicated that TEPC could serve as a lead compound for designing new antiviral agents .

Case Study 2: GPR40 Agonist Development

Research focused on the synthesis of GPR40 agonists using TEPC demonstrated its role in enhancing insulin secretion. These findings suggest that compounds derived from TEPC may have therapeutic potential for treating diabetes .

Data Table: Biological Activities of this compound

Biological ActivityMechanism/TargetReference
HIV-1 Reverse Transcriptase InhibitionActs as a leaving group for DNA polymerization
GPR40 Agonist SynthesisEnhances insulin secretion
Inhibition of Phospholipase A2Synthesizes fluoroketone inhibitors
Cytotoxicity Against Cancer CellsExhibits cytotoxic properties

Properties

IUPAC Name

ethyl (E)-4-diethoxyphosphorylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLODBXSCRTXFG-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42516-28-9, 10236-14-3
Record name NSC100748
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triethyl 4-phosphonocrotonate, mixture of isomers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ethyl (2E)-4-(diethoxyphosphoryl)but-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of triethyl 4-phosphonocrotonate in the synthesis of hydroxylated piperidine and pyrrolidine systems?

A: this compound acts as a reagent in the Horner-Wadsworth-Emmons olefination reaction. This reaction is crucial for introducing a vinyl group adjacent to an epoxide, a key step in synthesizing the target hydroxylated piperidine and pyrrolidine systems [].

Q2: Can you elaborate on the importance of the Horner-Wadsworth-Emmons reaction in this synthesis?

A: The Horner-Wadsworth-Emmons reaction, utilizing this compound, allows for the controlled formation of (E,E)-dienoates from aldehydes []. This stereoselectivity is important for subsequent steps in the synthesis, ultimately influencing the stereochemistry of the final hydroxylated piperidine and pyrrolidine products.

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